

2-Chloropyrimidine-4-carbonitrile molecular structure and formula

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Compound of Interest

Compound Name: 2-Chloropyrimidine-4-carbonitrile

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A Technical Guide to 2-Chloropyrimidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2-Chloropyrimidine-4-carbonitrile**, a key heterocyclic intermediate. It covers the molecule's structural and chemical properties, detailed experimental protocols for its synthesis, its characteristic reactivity, and its applications in research and development, particularly within the pharmaceutical and agrochemical sectors.

Molecular Identity and Structure

2-Chloropyrimidine-4-carbonitrile is a substituted pyrimidine, which is a six-membered aromatic heterocycle containing two nitrogen atoms. The ring is functionalized with a chlorine atom at position 2 and a nitrile (cyano) group at position 4. This specific arrangement of functional groups makes it a versatile building block in organic synthesis.

Caption: 2D structure of **2-Chloropyrimidine-4-carbonitrile**.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	2-chloropyrimidine-4-carbonitrile
Synonyms	2-Chloro-4-cyanopyrimidine[1]
CAS Number	75833-38-4[1][2][3]
Molecular Formula	C ₅ H ₂ ClN ₃ [2][3]
Molecular Weight	139.54 g/mol [2][3]
Canonical SMILES	C1=CN=C(N=C1C#N)Cl

| InChI Key | HXVQPZSXXYOZMP-UHFFFAOYSA-N[[2](#)] |

Physicochemical and Spectroscopic Properties

The physical properties and key spectral features of **2-Chloropyrimidine-4-carbonitrile** are summarized below. While experimental spectral data is limited, characteristic values are provided based on the known functional groups.

Table 2: Physicochemical and Spectroscopic Data

Property	Value	Source/Reference
Appearance	Faint yellow solid	[4]
Melting Point	53-55 °C	N/A
Boiling Point	331.3 ± 15.0 °C at 760 mmHg	N/A
Solubility	Insoluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF).	N/A
Storage Conditions	Store at 4°C, sealed, away from moisture. [3]	N/A
¹ H NMR (Predicted)	Two signals (doublets) expected in the aromatic region (δ ≈ 8.0-9.5 ppm).	Based on pyrimidine structures [5][6]
¹³ C NMR (Predicted)	~5 signals expected: ~3 in the aromatic region (δ ≈ 110-165 ppm), 1 for the nitrile (C≡N) (δ ≈ 115-120 ppm), and 1 for the C-Cl carbon.	Based on general chemical shifts [7]
IR (cm ⁻¹ , Predicted)	~2230 (C≡N stretch, strong), ~1500-1600 (C=N, C=C ring stretches), ~700-800 (C-Cl stretch).	Based on typical IR frequencies [6]

| Mass Spec (m/z) | Molecular Ion (M⁺): 139, with an M+2 peak at 141 in an ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes. |[\[2\]](#) |

Synthesis and Experimental Protocols

The synthesis of **2-Chloropyrimidine-4-carbonitrile** can be achieved through various standard heterocyclic chemistry transformations. A common and effective method is the chlorination of the corresponding hydroxypyrimidine precursor using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

General Synthesis Workflow

Starting Material:
2-Hydroxypyrimidine-4-carbonitrile

Reaction:
Add POCl_3 (Phosphorus Oxychloride)
Optional: Add catalytic DMF

Heating:
Reflux mixture at $\sim 100\text{-}110^\circ\text{C}$
Monitor reaction by TLC

Work-up:
Cool mixture
Quench carefully with ice water

Extraction:
Extract with an organic solvent
(e.g., Dichloromethane or Ethyl Acetate)

Purification:
Dry organic layer (e.g., Na_2SO_4)
Concentrate under vacuum
Purify via column chromatography

Final Product:
2-Chloropyrimidine-4-carbonitrile

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Caption: Generalized workflow for the synthesis of **2-Chloropyrimidine-4-carbonitrile**.

Detailed Experimental Protocol: Chlorination of 2-Hydroxypyrimidine-4-carbonitrile

This protocol describes a representative procedure for the synthesis of the title compound.

Materials:

- 2-Hydroxypyrimidine-4-carbonitrile (1.0 eq)
- Phosphorus oxychloride (POCl_3) (5-10 eq)
- N,N-Dimethylformamide (DMF) (catalytic amount, optional)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexanes/Ethyl Acetate solvent system

Procedure:

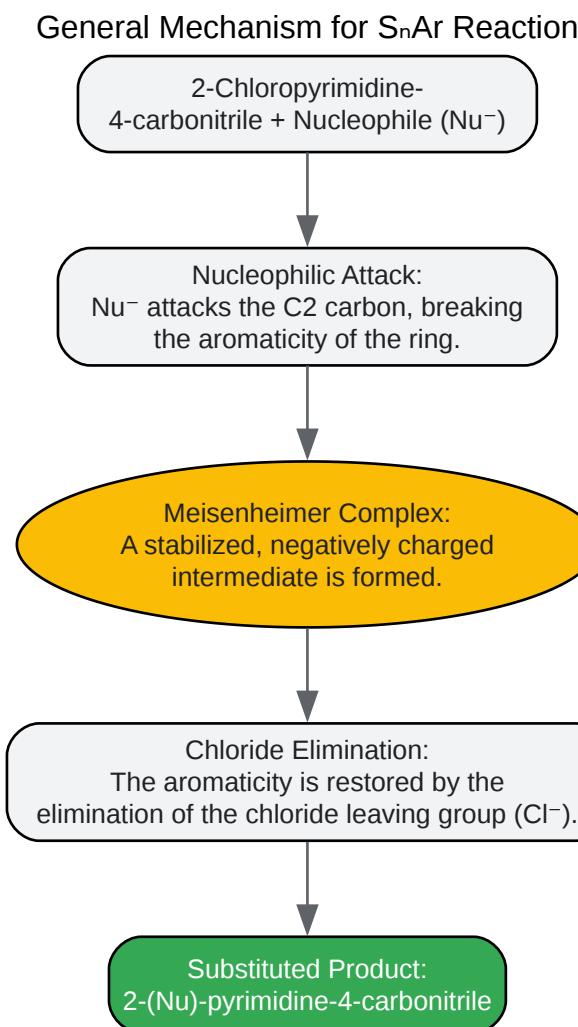
- Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Hydroxypyrimidine-4-carbonitrile.
- Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add phosphorus oxychloride (5-10 equivalents). A catalytic amount of DMF can be added to facilitate the reaction.
- Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) with vigorous stirring.

- Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
- Quenching: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker of crushed ice with stirring to quench the excess POCl_3 . This step is highly exothermic and should be performed in a well-ventilated fume hood.
- Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with dichloromethane.
- Washing: Combine the organic layers and wash sequentially with saturated NaHCO_3 solution, water, and finally brine.
- Drying and Concentration: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure **2-Chloropyrimidine-4-carbonitrile**.

Chemical Reactivity and Mechanisms

The chemical behavior of **2-Chloropyrimidine-4-carbonitrile** is dominated by the electron-deficient nature of the pyrimidine ring, which is further enhanced by the presence of the nitrile group. The chlorine atom at the C2 position is highly susceptible to Nucleophilic Aromatic Substitution ($\text{S}_{\text{n}}\text{Ar}$).

The C2 position is activated towards nucleophilic attack because it is flanked by two electronegative nitrogen atoms, which can effectively stabilize the negative charge in the Meisenheimer intermediate complex that forms during the reaction.^{[8][9]} This makes the compound an excellent electrophile for reactions with a wide range of nucleophiles, including amines, alcohols, and thiols.



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Caption: Logical workflow of the Nucleophilic Aromatic Substitution (S_NAr) mechanism.

Applications in Drug Development and Research

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. **2-Chloropyrimidine-4-carbonitrile** serves as a valuable and versatile intermediate for the synthesis of more complex, biologically active molecules.

- **Scaffold for Kinase Inhibitors:** The pyrimidine core is central to many small-molecule kinase inhibitors used in oncology. The C2 and C4 positions allow for the introduction of various substituents that can interact with the hinge region and other key pockets of protein kinases.

- Synthesis of Antiviral and Antibacterial Agents: Pyrimidine derivatives are fundamental components of nucleoside analogues and other compounds with antimicrobial properties.
- Agrochemical Development: Substituted pyrimidines are also utilized in the development of novel herbicides and pesticides.

The reactivity of the C2-chloro group allows for the straightforward diversification of molecular libraries, enabling structure-activity relationship (SAR) studies crucial for optimizing lead compounds in drug discovery pipelines.

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